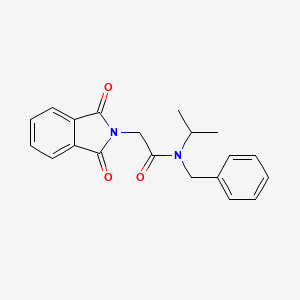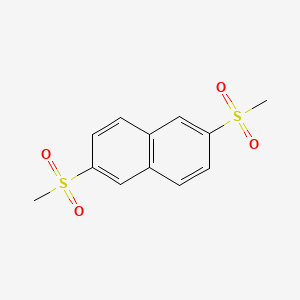
N-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds like N-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropylacetamide often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of related compounds such as 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides demonstrates the use of isocyanide-based five-component synthesis, showcasing the complexity and efficiency of modern synthetic methods (Akbarzadeh et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like N-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropylacetamide is characterized by techniques such as X-ray crystallography. This analysis provides detailed information on the arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry. Structural analyses reveal the intricate details of the molecular framework, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds with the isoindolinone core are involved in a variety of chemical reactions, highlighting their reactivity and versatility. For example, cascade reactions involving isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates show the potential for creating complex molecules with multiple functional groups (Silaichev et al., 2009). These reactions are crucial for synthesizing new materials with desired chemical properties.
科学的研究の応用
Synthesis and Organic Chemistry Applications
Synthesis of 2,3-Dihydrobenzo[1,4]dioxine and 3,4-Dihydro-2H-benzo[1,4]oxazine Derivatives : A study described the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through a tandem oxidative aminocarbonylation-intramolecular conjugate addition reaction. This process showcased significant stereoselectivity and provided a new avenue for the synthesis of complex organic molecules (Gabriele et al., 2006).
Isocyanide-Based Five-Component Synthesis : Another research effort reported an efficient method for the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides through a five-component condensation reaction. This method represents a significant contribution to the field of medicinal chemistry, offering a novel approach to synthesizing benzodiazepine derivatives with potential therapeutic applications (Akbarzadeh et al., 2012).
Materials Science and Polymer Chemistry
- Polymerization of Benzoxazine Monomers : Research into benzoxazine monomers containing arylpropargyl ether revealed the preparation of novel monomers and their subsequent polymerization to produce highly thermally stable polybenzoxazines. This work highlights the potential of using specific chemical moieties for developing advanced materials with desirable properties for various industrial applications (Agag & Takeichi, 2001).
Pharmaceutical Applications
- Antibacterial Evaluation of 1,2,3-Triazoles : The synthesis and antibacterial evaluation of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via 1,3-dipolar cycloaddition reaction demonstrated significant reductions in reaction times and comparably higher yields under ultrasound irradiation. Many of the synthesized compounds displayed promising antimicrobial activities, suggesting their potential as novel antibacterial agents (Rezki, 2016).
特性
IUPAC Name |
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)21(12-15-8-4-3-5-9-15)18(23)13-22-19(24)16-10-6-7-11-17(16)20(22)25/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDKEVPMNFLNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5542180.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)
![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)
![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)
![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)
![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)
